Undecylsulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

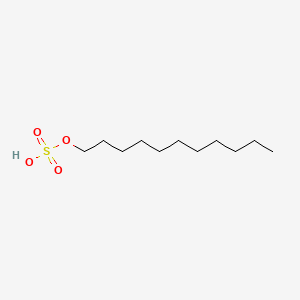

Undecylsulfate, also known as this compound, is a useful research compound. Its molecular formula is C11H24O4S and its molecular weight is 252.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1.1. Surfactant Properties

Undecylsulfate exhibits surfactant properties that make it useful in laboratory settings. Its ability to reduce surface tension allows it to be employed in various biochemical assays and cell lysis procedures. For instance, it can facilitate the extraction of proteins and nucleic acids by disrupting cellular membranes.

1.2. Protein Denaturation and Electrophoresis

Similar to sodium dodecyl sulfate (SDS), this compound can denature proteins, making it valuable in electrophoresis techniques such as SDS-PAGE. By binding to proteins, it imparts a uniform negative charge, allowing for size-based separation during gel electrophoresis. This property is crucial for analyzing protein purity and molecular weight.

1.3. Drug Formulation

In pharmaceutical applications, this compound serves as an emulsifier and solubilizer in drug formulations. It enhances the bioavailability of poorly soluble drugs by improving their dispersion in aqueous environments. Studies have shown that this compound can significantly increase the solubility of certain lipophilic compounds, thereby facilitating their absorption in biological systems .

2.1. Topical Formulations

This compound is used in topical formulations due to its ability to enhance skin penetration. Research indicates that it can improve the delivery of active pharmaceutical ingredients through the skin barrier, making it a candidate for transdermal drug delivery systems . Its surfactant properties also help stabilize emulsions in creams and lotions.

2.2. Microbicide Development

Recent studies have explored the potential of this compound as a microbicide against various pathogens. Its effectiveness in disrupting viral envelopes suggests that it could be developed into topical agents aimed at preventing sexually transmitted infections .

3.1. Biodegradability Studies

Research on this compound's environmental impact has focused on its biodegradability. Laboratory tests indicate that this compound can be rapidly degraded by microbial communities in wastewater treatment systems, highlighting its potential as a more environmentally friendly surfactant compared to more persistent compounds .

3.2. Nanoparticle Stabilization

This compound has been investigated for its role in stabilizing nanoparticles in suspension, which is critical for applications in drug delivery and diagnostics. By preventing agglomeration, this compound enhances the stability and efficacy of nanoparticle-based systems .

Case Studies

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Undecylsulfate in laboratory settings?

- Answer : this compound synthesis typically involves sulfonation of undecanol followed by neutralization with a base (e.g., sodium hydroxide). Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure experimental protocols align with reproducibility standards by documenting reaction conditions (temperature, pH, solvent ratios) and cross-referencing with established sulfate surfactant syntheses .

Q. How should researchers design experiments to evaluate the purity and stability of this compound under varying conditions?

- Answer : Use accelerated stability testing (e.g., exposure to heat, light, or humidity) combined with analytical techniques like thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR). Include control batches and validate results against reference standards. Purity thresholds should be predefined (e.g., ≥95% by HPLC), and deviations must be statistically analyzed to distinguish experimental error from intrinsic instability .

Q. What are the best practices for integrating this compound into experimental models (e.g., micelle formation studies)?

- Answer : Determine critical micelle concentration (CMC) using surface tension measurements or fluorescence spectroscopy. Control variables such as ionic strength and temperature, as these influence micellar behavior. Document raw data comprehensively (e.g., tables of CMC values under different conditions) and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s physicochemical data reported across studies?

- Answer : Conduct meta-analyses to identify methodological inconsistencies (e.g., variations in pH, instrumentation). Replicate conflicting experiments under standardized conditions and apply error-propagation analysis to quantify uncertainty. Prioritize studies with transparent methodologies and peer-reviewed validation .

Q. What advanced techniques are suitable for probing this compound’s interaction mechanisms with biomembranes or proteins?

- Answer : Employ molecular dynamics simulations to model surfactant-lipid interactions, complemented by experimental techniques like circular dichroism (CD) for protein conformational changes. Validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities. Address limitations by comparing results with structurally analogous surfactants (e.g., SDS) .

Q. How should interdisciplinary studies (e.g., environmental toxicology of this compound) be structured to ensure methodological rigor?

- Answer : Define clear hypotheses (e.g., "this compound impacts aquatic microbial communities at ≥0.1 mM"). Use tiered testing: in vitro assays (e.g., bacterial viability) followed by microcosm experiments. Incorporate controls for confounding factors (e.g., pH, organic matter). Cite foundational ecotoxicology frameworks and align data reporting with FAIR principles .

Q. What strategies address ethical and technical challenges in sharing this compound-related data containing sensitive information (e.g., human cell line responses)?

- Answer : Implement de-identification protocols for datasets linked to biological samples. Use secure repositories (e.g., Zenodo) with restricted access tiers. Reference institutional review board (IRB) guidelines and GDPR compliance for data anonymization. Provide detailed metadata to enable replication without compromising privacy .

Q. Methodological Notes

- Data Contradiction Analysis : Apply root-cause analysis frameworks (e.g., Ishikawa diagrams) to trace discrepancies to source variables (e.g., instrument calibration, sample prep) .

- Literature Reviews : Use systematic review tools (e.g., PRISMA guidelines) to map this compound studies, emphasizing peer-reviewed journals and excluding non-indexed sources like .

- Ethical Compliance : Document IRB approvals and informed consent protocols for studies involving human-derived materials .

Properties

CAS No. |

4297-99-8 |

|---|---|

Molecular Formula |

C11H24O4S |

Molecular Weight |

252.37 g/mol |

IUPAC Name |

undecyl hydrogen sulfate |

InChI |

InChI=1S/C11H24O4S/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H,12,13,14) |

InChI Key |

OBYIEPMKXIBQEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCCOS(=O)(=O)O |

Related CAS |

1072-24-8 (Sodium) |

Synonyms |

n-undecyl sulfate sodium salt sodium n-undecyl sulfate undecyl sulfate undecyl sulfate potassium undecyl sulfate sodium undecylsulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.